Product packaging for (butan-2-yl)(2-methoxyethyl)amine(Cat. No.:CAS No. 1019499-98-9)

(butan-2-yl)(2-methoxyethyl)amine

Cat. No.: B1519571
CAS No.: 1019499-98-9
M. Wt: 131.22 g/mol
InChI Key: BXFXGWKIOJCARL-UHFFFAOYSA-N
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Description

Historical Development of Amine Synthesis Methodologies

The synthesis of amines has been a cornerstone of organic chemistry for over a century, with early methods dating back to the work of Wurtz in 1849. byjus.com Historically, the N-alkylation of amines with alkyl halides was a primary method. byjus.com However, this approach is often hampered by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as the nitrogen's nucleophilicity increases with each alkylation. nih.govstudymind.co.uk

To overcome these challenges, a variety of more controlled synthetic routes were developed. The Gabriel synthesis, for instance, provides a classic route to primary amines by using phthalimide (B116566) to avoid overalkylation. britannica.comnumberanalytics.com For secondary amines, reductive amination has emerged as a powerful and widely used strategy. stackexchange.com This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. chemistrysteps.com Modern iterations of this reaction often utilize mild reducing agents like sodium triacetoxyborohydride (B8407120), allowing for a one-pot procedure with high efficiency and broad substrate scope. stackexchange.comresearchgate.net More recent advancements have focused on developing highly selective catalytic systems, including those that use cesium bases to promote mono-N-alkylation of primary amines or employ transition metals for the N-alkylation of amines with alcohols. google.comorganic-chemistry.org

Contemporary Significance of Alkyl Amine Derivatives in Chemical Research

Alkyl amine derivatives are ubiquitous and of critical importance in modern chemical research, primarily due to their versatile roles as intermediates, catalysts, and biologically active molecules. byjus.comalkylamines.com Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their significance in medicinal chemistry. nih.gov The specific arrangement of alkyl groups around the nitrogen atom can profoundly influence a molecule's physical, chemical, and biological properties, including its solubility, stability, and ability to bind to biological targets. omicsonline.org

The presence of a chiral center, as in the butan-2-yl group of the target molecule, is particularly significant. Chiral amines are essential building blocks for the asymmetric synthesis of complex molecules and are widely used as resolving agents and chiral catalysts. nih.govresearchgate.net In the field of asymmetric catalysis, chiral secondary amines are employed to catalyze a range of reactions, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions, often affording products with high optical purity. alfachemic.com Furthermore, the incorporation of an ether linkage, as seen in the 2-methoxyethyl group, can modulate a molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and binding interactions, making such motifs valuable in drug design and materials science. chinaskydream.combritannica.com Ether amines, for example, are recognized for their efficacy as collectors in mineral flotation processes due to their surface-active properties. mdpi.com

Research Trajectories and Unexplored Domains Pertaining to (butan-2-yl)(2-methoxyethyl)amine

Given the absence of specific literature on this compound, the compound represents a completely unexplored domain of chemical space. Its structure, however, suggests several promising research trajectories.

Synthetic Exploration: The most direct synthetic route to this compound would likely involve the reductive amination of butan-2-one with 2-methoxyethylamine (B85606) or, alternatively, the reaction of butan-2-amine with 2-methoxyacetaldehyde, followed by reduction. An N-alkylation approach, reacting butan-2-amine with a 2-methoxyethyl halide (or vice versa), could also be explored, though careful control would be needed to prevent overalkylation. google.com

Asymmetric Synthesis and Catalysis: The chiral nature of the butan-2-yl group makes the enantioselective synthesis of this amine a key objective. This could be achieved by using an enantiomerically pure starting material (e.g., (S)-butan-2-amine) or through asymmetric reduction of an intermediate imine. nih.govrsc.org Once synthesized in enantiopure form, this compound could be investigated as a novel chiral ligand for transition metal catalysis or as an organocatalyst itself. alfachemic.commdpi.com The presence of both a chiral center and a coordinating ether oxygen atom could lead to unique stereochemical control in catalyzed reactions.

Medicinal and Materials Chemistry: The combination of chirality and an ether functionality makes this amine an interesting scaffold for medicinal chemistry. chinaskydream.com Derivatives could be synthesized and screened for various biological activities. In materials science, the compound could be explored as a building block for novel polymers or as a modifying agent for surfaces, where its specific stereochemistry and potential for hydrogen bonding could impart unique properties. chinaskydream.com The development of new, stable chiral molecules is an active area of research with potential applications in designing safer and more effective drugs. drugtargetreview.com

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₇NO
Molecular Weight131.22 g/mol
AppearancePredicted to be a liquid at room temperature
Boiling PointEstimated 150-170 °C
pKa (conjugate acid)Estimated 10.5-11.5

Note: The data in this table are theoretical predictions and have not been experimentally verified.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B1519571 (butan-2-yl)(2-methoxyethyl)amine CAS No. 1019499-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(2)8-5-6-9-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFXGWKIOJCARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Butan 2 Yl 2 Methoxyethyl Amine

Traditional Amine Synthesis Approaches Applied to (butan-2-yl)(2-methoxyethyl)amine

Traditional methods for amine synthesis, which are well-documented in organic chemistry, can be readily adapted for the preparation of this compound. These approaches typically involve the formation of the crucial carbon-nitrogen bond through nucleophilic substitution or reductive processes.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines, including secondary amines like this compound. nrochemistry.comnih.gov This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.netyoutube.com For the synthesis of the target molecule, two main pathways are viable: the reaction of butan-2-one with 2-methoxyethylamine (B85606) or the reaction of 2-methoxyacetaldehyde with butan-2-amine.

The reaction proceeds by the initial formation of a carbinolamine intermediate, which then dehydrates to form an iminium ion. This electrophilic species is subsequently reduced by a hydride source. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comnih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), often used in alcoholic solvents like methanol (B129727) or ethanol. youtube.comcommonorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is effective at a slightly acidic pH (around 4-5) and is capable of reducing the iminium ion intermediate without significantly reducing the starting ketone. youtube.com

Table 1: Reductive Amination Conditions for the Synthesis of Secondary Amines

Carbonyl CompoundAmineReducing AgentSolventCatalyst (if any)YieldReference
Aliphatic KetonesAromatic AminesBenzothiazoline (B1199338)-Chiral Phosphoric AcidGood to Excellent researchgate.net
Aldehydes/KetonesPrimary/Secondary AminesNaBH(OAc)₃DCE, THFAcetic Acid (optional)High nih.gov
KetonesPrimary AminesH₂aq. NH₃Iron Catalyst- researchgate.net
KetonesPrimary AminesH₂aq. NH₃Cobalt CatalystHigh researchgate.net

This table presents generalized conditions for reductive amination applicable to the synthesis of secondary amines.

Alkylation Reactions of Precursor Amines

The direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. In the context of producing this compound, this would involve the reaction of butan-2-amine with a suitable 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.

This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. A significant challenge in this approach is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To mitigate this, a large excess of the primary amine is often used. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Gabriel Synthesis and Analogous Methods

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, effectively preventing over-alkylation by using a phthalimide (B116566) salt as an ammonia (B1221849) surrogate. wikipedia.orgmasterorganicchemistry.comlibretexts.org While the traditional Gabriel synthesis is primarily for primary amines, modifications have been developed that allow for the synthesis of secondary amines. wikipedia.org

One adaptation involves the N-alkylation of phthalimide with an appropriate halide, followed by a two-step sequence. For the synthesis of this compound, one could envision reacting potassium phthalimide with 2-bromoethyl methyl ether. The resulting N-(2-methoxyethyl)phthalimide can then be cleaved, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to liberate 2-methoxyethylamine. thermofisher.com This primary amine can then be subjected to a second alkylation with a butan-2-yl halide or undergo reductive amination with butan-2-one as described previously.

A more direct, albeit less common, approach for secondary amines via a Gabriel-like strategy involves the use of alternative reagents to phthalimide that are more amenable to the formation of secondary amines. wikipedia.org However, this route is generally less straightforward than reductive amination or direct alkylation for this specific target molecule.

Catalytic Synthesis of this compound and Its Precursors

Modern synthetic chemistry has seen a significant shift towards catalytic methods, which often offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, have been extensively developed for C-N bond formation. whiterose.ac.uk One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone in situ. reddit.com This intermediate then undergoes reductive amination with an amine, and the catalyst returns the "borrowed" hydrogen to the resulting imine.

For the synthesis of this compound, this could involve the reaction of butan-2-amine with 2-methoxyethanol (B45455) in the presence of a suitable transition metal catalyst. Manganese pincer complexes, for example, have been shown to be effective for the selective N-alkylation of amines with alcohols. reddit.com This approach is highly atom-economical as the only byproduct is water.

Table 2: Transition Metal-Catalyzed N-Alkylation of Amines with Alcohols

AmineAlcoholCatalyst SystemSolventTemperatureYieldReference
Substituted AnilinesAromatic/Aliphatic AlcoholsPNP Manganese Pincer ComplexToluene80-100 °CGood to Excellent reddit.com
Primary AminesPrimary Alcohols[Ru(p-cymene)Cl₂]₂ / dppf or DPEphos--Good whiterose.ac.uk

This table provides examples of catalytic systems applicable to the N-alkylation of amines with alcohols.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis, often providing excellent stereoselectivity. For the synthesis of this compound, organocatalytic reductive amination represents a promising strategy.

Chiral phosphoric acids have been successfully employed as catalysts for the enantioselective reductive amination of aliphatic ketones with aromatic amines, using a Hantzsch ester or a benzothiazoline as the hydride source. researchgate.netmdpi.com This approach could potentially be adapted for the reaction of butan-2-one with 2-methoxyethylamine, offering a route to a specific stereoisomer of the final product if a chiral butan-2-one or a chiral catalyst is used. The catalyst activates the imine intermediate towards reduction, allowing for high levels of stereocontrol.

Table 3: Organocatalytic Reductive Amination

KetoneAmineHydride SourceCatalystYieldEnantioselectivityReference
Aliphatic KetonesAromatic AminesBenzothiazolineChiral Phosphoric AcidExcellentHigh researchgate.net
Aliphatic Ketonesp-AnisidineH₂Cationic Cp*Ir(III) complex / PhosphateGoodExcellent mdpi.com

This table showcases examples of organocatalytic systems for asymmetric reductive amination.

Biocatalytic Transformations

The use of enzymes, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. mdpi.com For the synthesis of this compound, which contains a chiral center at the butan-2-yl group, biocatalysis is particularly advantageous for producing single enantiomers, a critical requirement in many pharmaceutical applications.

Key enzyme classes for this transformation include amine dehydrogenases (AmDHs) and transaminases (ATAs). mdpi.comresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone with ammonia or an amine, using a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. The synthesis of this compound could be envisioned via the reductive amination of butan-2-one with 2-methoxyethylamine. Studies on native AmDHs have demonstrated successful conversion of various ketones to chiral amines. For instance, AmDHs have been used for the synthesis of short fatty amines and hydroxylamines, achieving moderate to high conversions and excellent enantiomeric excess (ee >98%). researchgate.net A semi-preparative synthesis of (S)-1-methoxy-2-propylamine from methoxyacetone (B41198) has been achieved with high yield (88.3%) and enantiomeric excess (98.6% ee), highlighting the potential for producing structurally related amines. researchgate.net

Transaminases (ATAs): ATAs catalyze the transfer of an amino group from an amino donor to a ketone acceptor. A two-step process could be designed where a transaminase first converts butan-2-one to (S)- or (R)-butan-2-amine, which is then coupled with a suitable 2-methoxyethyl synthon. More elegantly, a one-pot cascade using a transaminase and a reductive aminase could potentially synthesize the target molecule directly. mdpi.com

To improve the economic viability of these processes, cofactor recycling systems are essential to regenerate the expensive NADPH or NADH. researchgate.net

Table 1: Potential Biocatalytic Synthesis of (S)-(butan-2-yl)(2-methoxyethyl)amine

Enzyme Reactant 1 Reactant 2 Cofactor System Potential Product Reported Analogue Performance
Amine Dehydrogenase (AmDH) Butan-2-one 2-Methoxyethylamine NADPH (with recycling) (S)-(butan-2-yl)(2-methoxyethyl)amine >98% ee for similar short-chain amines researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov The synthesis of this compound can be significantly improved by incorporating these principles.

A major focus of green chemistry is the reduction or elimination of hazardous solvents. nih.gov For the synthesis of secondary amines, several greener alternatives to traditional volatile organic solvents exist:

Solvent-Free Reactions: Mechanochemistry, using tools like a planetary ball mill, enables solvent-free addition of amines to electrophiles. These reactions can achieve quantitative conversion in minutes without the need for catalysts, generating products with high selectivity. organic-chemistry.org This approach offers a significant green advantage by eliminating solvent waste entirely.

Green Solvents: When a solvent is necessary, environmentally benign options such as water or alcohols (methanol, ethanol) are preferred. nih.govresearchgate.net Reductive aminations can often be performed effectively in alcohols, which can sometimes even promote the reaction by activating the carbonyl group. researchgate.net

Atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

A common route to this compound is reductive amination. nih.gov Let's consider the synthesis from butan-2-amine and 2-methoxyacetaldehyde followed by reduction. A more direct, one-pot reductive amination starts with butan-2-one and 2-methoxyethylamine.

Reaction: Butan-2-one + 2-Methoxyethylamine + H₂ → this compound + H₂O

Table 2: Atom Economy Calculation for the Synthesis of this compound

Reactant Formula Molar Mass ( g/mol ) Product Formula Molar Mass ( g/mol )
Butan-2-one C₄H₈O 72.11 This compound C₇H₁₇NO 131.22
2-Methoxyethylamine C₃H₉NO 75.11 Water (Byproduct) H₂O 18.02
Hydrogen (Reducing Agent) H₂ 2.02

| Total Reactant Mass | | 149.24 | | | |

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (131.22 / 149.24) x 100 = 87.9%

This demonstrates a relatively high atom economy. In contrast, methods like the Gabriel synthesis for primary amines often have very low atom economies (<50%) due to the use of stoichiometric reagents that become byproducts. primescholars.comrsc.org

The E-Factor (Environmental Factor) provides a broader measure of waste by calculating the ratio of the mass of waste produced to the mass of the desired product. An ideal E-Factor is 0. This metric accounts for solvent losses, reaction yield, and catalyst and reagent inefficiencies, providing a more complete picture of the process's environmental impact.

Developing sustainable catalysts is a key goal of green chemistry. nih.govteknoscienze.com For secondary amine synthesis, significant progress has been made in replacing stoichiometric reagents and precious metal catalysts with more sustainable alternatives.

Earth-Abundant Metal Catalysts: Catalysts based on earth-abundant and less toxic metals like copper teknoscienze.comresearchgate.net, titanium rsc.org, and cobalt researchgate.net are being developed for reductive amination and related "hydrogen borrowing" or "hydroaminoalkylation" processes. These methods can achieve high conversion and selectivity (up to 95%) without requiring additives, producing minimal waste. researchgate.net

Heterogeneous Catalysts: Using solid-supported catalysts (heterogeneous catalysts) simplifies product purification and allows for catalyst recovery and reuse. teknoscienze.comresearchgate.net This avoids the tedious separation procedures associated with homogeneous catalysts. For example, copper supported on silica (B1680970) (Cu/SiO₂) has shown high efficiency in the synthesis of secondary amines. researchgate.net

Metal-Free Catalysis: In some cases, metal-free catalytic systems can be employed. For instance, the methylation of amines using CO₂ can be achieved with borane-trimethylamine as the reducing agent and an organic catalyst. organic-chemistry.org

Process Intensification and Scale-Up Considerations for this compound Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com For the synthesis of this compound, transitioning from batch to continuous manufacturing offers significant advantages.

Continuous Flow Reactors: Photochemical or thermally driven reactions can be significantly more efficient and scalable when translated to a continuous flow setup. nih.gov Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety by minimizing the volume of hazardous materials at any given time. This technology is pivotal for developing robust and scalable processes for complex amine synthesis. nih.gov

Scalable Asymmetric Synthesis: The scale-up of direct asymmetric reductive amination (DARA) has been successfully demonstrated. acs.org For example, a ruthenium-catalyzed DARA of an aryl methyl ketone was scaled to a multi-kilogram level, achieving high yield and enantioselectivity (>93% ee). acs.org This demonstrates the industrial feasibility of producing chiral amines like this compound using optimized catalytic systems in a scalable manner. Key to this success was the careful selection of the catalyst, ligand, and reaction conditions to manage challenges like catalyst poisoning and competing side reactions. acs.org

By integrating these advanced methodologies, the synthesis of this compound can be optimized to be highly efficient, selective, sustainable, and scalable, meeting the demands of modern chemical manufacturing.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation Focus on Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of organic molecules. For (butan-2-yl)(2-methoxyethyl)amine, with its multiple, distinct proton and carbon environments, a combination of one-dimensional and advanced two-dimensional NMR experiments is required for unambiguous signal assignment.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for mapping the connectivity and spatial relationships between atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY is expected to show correlations between the methine proton and the adjacent methyl and methylene (B1212753) protons of the butan-2-yl group, as well as correlations within the 2-methoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the quaternary carbon (if any) and for connecting the butan-2-yl and 2-methoxyethyl fragments across the nitrogen atom. For instance, correlations from the protons on the carbons adjacent to the nitrogen to the carbons on the other side of the nitrogen would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1~ 0.90t~ 10.52, 3
2~ 1.45m~ 29.01, 3, 4
3~ 2.70m~ 55.01, 2, 4, 1'
4~ 1.05d~ 19.02, 3
1'~ 2.80t~ 52.02', 3, OCH₃
2'~ 3.50t~ 71.01', OCH₃
OCH₃~ 3.30s~ 59.02'
NH~ 1.5-2.5br s--

Note: Predicted values are based on standard chemical shift tables and data for similar structural motifs. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

The flexibility of the butan-2-yl and 2-methoxyethyl chains, along with rotation around the C-N bonds, means that this compound likely exists as an equilibrium of multiple conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insight into the energy barriers of these conformational changes. nih.govcopernicus.org At lower temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer, providing information on their relative populations and the thermodynamics of the conformational equilibrium.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. For a molecule with the formula C₇H₁₇NO, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Table 2: Predicted HRMS Data for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺C₇H₁₈NO⁺132.1383
[M+Na]⁺C₇H₁₇NNaO⁺154.1202

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For secondary amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

For this compound, two primary alpha-cleavage pathways are anticipated:

Cleavage of the ethyl group from the butan-2-yl moiety.

Cleavage of the methoxyethyl group.

The relative abundance of the resulting fragment ions can provide further structural confirmation.

Table 3: Predicted Key Fragmentation Ions for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure of FragmentFragmentation Pathway
132.14102.11[CH₃CH(NH)=CHCH₃]⁺Loss of C₂H₅• from butan-2-yl group
132.1488.08[CH₃CH₂CH(CH₃)NH=CH₂]⁺Loss of •CH₂OCH₃
132.1472.08[CH₃CH₂CH(CH₃)]⁺Loss of •NHCH₂CH₂OCH₃
132.1458.07[CH₃CH=NHCH₂CH₃]⁺Rearrangement and loss of C₄H₈

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

For this compound, the key functional groups are the secondary amine (N-H), the C-N bond, the C-O ether linkage, and the aliphatic C-H bonds.

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the IR spectrum in the region of 3300-3500 cm⁻¹. youtube.comlibretexts.org

C-H Stretch: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. echemi.com

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1000-1250 cm⁻¹ range. libretexts.org

C-O Stretch: The C-O stretching vibration for the ether group is typically a strong band found in the 1050-1150 cm⁻¹ region. pressbooks.pub

Raman spectroscopy can provide complementary information, particularly for the more symmetric vibrations of the carbon backbone.

Table 4: Predicted IR and Raman Active Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Stretch3300 - 3500Weak-MediumWeak
C-H Stretch (aliphatic)2850 - 3000StrongStrong
C-N Stretch1000 - 1250MediumMedium
C-O Stretch (ether)1050 - 1150StrongWeak
N-H Bend1550 - 1650VariableWeak

Chromatographic Separations and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures, as well as for the determination of its chemical and enantiomeric purity. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte and any potential impurities.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on the column. However, with appropriate column selection and method parameters, these issues can be mitigated.

For the analysis of this compound, a low-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane, is often a suitable starting point. The use of a base-deactivated column is highly recommended to minimize peak tailing. A flame ionization detector (FID) would provide a robust and linear response for quantification. For structural confirmation and identification of impurities, a mass spectrometer (MS) detector is invaluable.

A generic GC-FID method for volatile amines can be adapted for this specific compound. The development would involve optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve good resolution and peak shape.

Table 1: Illustrative GC-FID Method Parameters for Purity Assessment of this compound

ParameterValue
Column Fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-polydimethylsiloxane stationary phase (base-deactivated)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table presents a hypothetical set of starting parameters for method development. Actual parameters would need to be optimized based on experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that is well-suited for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-Vis chromophore. Therefore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.

Pre-column derivatization with a reagent that introduces a highly responsive chromophore or fluorophore is a common strategy. Reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the secondary amine to form a derivative that can be readily detected by UV or fluorescence detectors, offering high sensitivity.

Reversed-phase HPLC is the most common mode for the separation of such derivatives. A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution would be a typical starting point. Method development would focus on optimizing the mobile phase composition, gradient profile, pH, and column temperature to achieve optimal separation of the main compound from any impurities.

Table 2: Example HPLC Method with Pre-Column Derivatization

ParameterValue
Derivatizing Agent Dansyl Chloride
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence (Excitation: ~340 nm, Emission: ~525 nm)

This table provides an illustrative example of an HPLC method. The choice of derivatizing agent and chromatographic conditions would require experimental optimization.

Since this compound possesses a chiral center at the C2 position of the butyl group, it can exist as a pair of enantiomers, (R)- and (S)-(butan-2-yl)(2-methoxyethyl)amine. The determination of the enantiomeric purity is crucial, especially in applications where stereochemistry is critical. Chiral chromatography is the most effective technique for this purpose.

Both chiral GC and chiral HPLC can be employed for enantiomeric separation.

Chiral Gas Chromatography

For chiral GC, a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is used. The choice of the specific cyclodextrin derivative (e.g., permethylated beta-cyclodextrin) is critical and often requires screening of different CSPs to find one that provides adequate separation of the enantiomers. The compound can be analyzed directly or after derivatization to improve volatility and chromatographic performance.

Chiral High-Performance Liquid Chromatography

Chiral HPLC is a widely used and versatile technique for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for a broad range of chiral compounds, including amines. The separation can be performed in normal-phase, polar-organic, or reversed-phase modes.

For this compound, derivatization with a suitable agent that enhances interaction with the CSP and improves detectability is often beneficial. For instance, derivatization with a UV-active group can facilitate detection. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving enantioseparation. The elution order of the enantiomers will depend on the specific CSP and the mobile phase used.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterValue
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm (if derivatized) or ELSD/CAD (if underivatized)

This table represents a typical starting point for developing a chiral HPLC method. The specific CSP, mobile phase composition, and additive may need to be adjusted to optimize the separation of the enantiomers of this compound.

Computational and Theoretical Chemistry Studies of Butan 2 Yl 2 Methoxyethyl Amine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl and methoxyethyl chains in (butan-2-yl)(2-methoxyethyl)amine means it can exist in numerous different spatial arrangements, or conformations. manchester.ac.uk Understanding the conformational landscape is crucial as the molecule's properties can be highly dependent on its shape. libretexts.org

The potential energy surface (PES) is a conceptual map of a molecule's energy as a function of its geometry. wikipedia.org By systematically changing key dihedral angles in the this compound molecule and calculating the energy at each point, a PES can be constructed. aip.orgcolostate.edu This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them. researchgate.net For a molecule with multiple rotatable bonds, the PES can be complex, but its analysis reveals the most likely shapes the molecule will adopt. rsc.org

Table 2: Conceptual Relative Energies of this compound Conformers This table illustrates a hypothetical outcome of a potential energy surface scan, showing the relative energies of different stable conformations.

Conformer Dihedral Angle 1 (C-C-N-C) Dihedral Angle 2 (C-N-C-C) Relative Energy (kcal/mol)
A (Global Minimum) 178° 65° 0.00
B -62° 68° 0.85
C 175° -170° 1.52
D 60° -168° 2.10

The behavior of this compound in a solution is influenced by its interactions with solvent molecules. acs.org Molecular dynamics (MD) simulations can model these effects by placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating their movements over time based on classical mechanics. nih.govyoutube.com MD simulations provide insights into how the solvent affects the conformational preferences of the molecule and can reveal the formation of hydrogen bonds between the amine's nitrogen or the ether's oxygen and protic solvent molecules. researchgate.netrsc.org The presence of a solvent can stabilize certain conformers over others, potentially altering the conformational equilibrium compared to the gas phase. nih.gov Furthermore, MD simulations can be used to study the aggregation behavior and intermolecular interactions between multiple this compound molecules. acs.org

Molecular Docking and Ligand-Receptor Interaction Modeling (Conceptual, without biological activity focus)

Molecular docking is a computational technique used to predict how a molecule (a ligand) might bind to a larger molecule (a receptor). youtube.com While often used in drug discovery, the principles of molecular docking can be applied conceptually to understand the potential non-covalent interactions of this compound with a hypothetical binding site. nams-annals.in

The process involves sampling a large number of possible orientations and conformations of the flexible this compound molecule within a defined region of the receptor. jscimedcentral.comresearchgate.net A scoring function is then used to estimate the strength of the interaction for each "pose," providing a ranked list of the most likely binding modes. youtube.com These interactions are typically driven by forces such as hydrogen bonding (involving the amine and ether groups), van der Waals forces, and electrostatic interactions. uomisan.edu.iq Conceptually, this modeling can reveal how the molecule's structural and electronic features, such as its shape, flexibility, and the location of its hydrogen bond donors and acceptors, might govern its interactions with other molecules. nih.gov

Reaction Mechanism Elucidation Through Computational Pathways

A thorough search of scholarly databases and chemical literature revealed no studies dedicated to the elucidation of reaction mechanisms involving this compound through computational methods. Research in this area would typically involve the use of quantum chemical calculations to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. However, no such analyses have been reported for this compound.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

There is no available research that identifies transition state structures for reactions involving this compound. The identification of a transition state, a first-order saddle point on the potential energy surface, is a critical step in understanding the mechanism of a chemical reaction. This is often confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Furthermore, no Intrinsic Reaction Coordinate (IRC) analyses for this compound have been published. An IRC calculation follows the reaction path from a transition state down to the corresponding reactants and products, confirming that the identified transition state correctly connects the intended species. The absence of transition state studies means that no such IRC analyses could have been performed.

Kinetic and Thermodynamic Parameters from Computational Data

No computational studies have been published that report on the kinetic and thermodynamic parameters of reactions involving this compound. Such studies would typically use the data from calculated potential energy surfaces to derive important values such as activation energies, reaction rate constants, and changes in enthalpy and Gibbs free energy for proposed reaction pathways. The lack of foundational mechanistic studies precludes the existence of this type of derived data.

Due to the absence of research data for the specified computational and theoretical chemistry topics concerning this compound, no data tables can be generated.

Reactivity, Derivatization, and Chemical Transformations of Butan 2 Yl 2 Methoxyethyl Amine

Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom is central to the reactivity of (butan-2-yl)(2-methoxyethyl)amine, making it a nucleophile and a base. libretexts.orglibretexts.org

Protonation and Basicity Studies

Like other aliphatic amines, this compound is basic and readily undergoes protonation in the presence of an acid to form the corresponding ammonium (B1175870) salt. libretexts.org The basicity of an amine is a measure of the availability of the nitrogen's lone pair to accept a proton. quora.com For secondary amines such as this, several factors influence their basicity in aqueous solution, including the inductive effect of the alkyl groups, steric hindrance, and solvation of the protonated amine. prutor.ai

Table 1: Factors Influencing the Basicity of this compound

FactorDescriptionEffect on Basicity
Inductive Effect The butyl and methoxyethyl groups are electron-releasing, pushing electron density towards the nitrogen atom.Increases basicity. prutor.ai
Steric Hindrance The bulkiness of the alkyl groups can impede the approach of a proton to the nitrogen lone pair.May slightly decrease basicity compared to less hindered amines. prutor.ai
Solvation The protonated form of the amine can be stabilized by hydrogen bonding with solvent molecules like water.Increases basicity in aqueous solution. prutor.ai

This basicity allows for the extraction of the amine from a mixture with neutral organic compounds by treatment with an aqueous acid, which converts the amine into a water-soluble salt. libretexts.orglibretexts.org

Acylation, Sulfonylation, and Other N-Functionalizations

The nucleophilic nitrogen of this compound can react with a variety of electrophiles to form new N-C or N-heteroatom bonds.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of the corresponding N,N-disubstituted amide. This reaction typically proceeds readily, often in the presence of a base to neutralize the acidic byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. These derivatives are often solid and can be useful for characterization.

These N-functionalization reactions are fundamental in synthetic chemistry for introducing protecting groups or for building more complex molecular architectures.

Quaternization Reactions

As a secondary amine, this compound can be alkylated to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt. This process, known as quaternization or the Menschutkin reaction, typically involves reaction with an alkyl halide. dtic.milunacademy.comnih.gov

The direct alkylation of a secondary amine to the quaternary stage can be achieved by reacting it with an excess of an alkylating agent, often in the presence of a base to neutralize the hydrohalic acid that is formed. dtic.mil Common alkylating agents include methyl iodide. cdnsciencepub.com The reaction proceeds in a stepwise manner, with the initial formation of a tertiary amine, which is then quaternized. The rates of alkylation for secondary and tertiary amines can be competitive. nih.gov Milder methods for quaternization have been developed, such as using methyl iodide and potassium bicarbonate in methanol (B129727), to avoid harsh conditions that can lead to side reactions. cdnsciencepub.com Another approach involves using a sterically hindered organic base that is more basic than the amine being alkylated, which drives the reaction towards exhaustive alkylation. google.com

Quaternary ammonium compounds have various applications, and their synthesis from secondary amines is a key transformation. dtic.mil However, these salts can undergo degradation when treated with very strong bases. unacademy.com

Reactions Involving the Butyl and Methoxyethyl Moieties

While the nitrogen center is the primary site of reactivity, the alkyl and ether portions of the molecule can also participate in chemical reactions, particularly under more forcing conditions or through radical pathways.

Hydrogen Atom Abstraction and Radical Reactions

Hydrogen atom abstraction (HAT) from the C-H bonds of the alkyl or methoxyethyl groups can occur in the presence of radical initiators. For alkylamines, HAT typically occurs at the C-H bond alpha to the nitrogen atom, as the resulting radical is stabilized by the adjacent nitrogen. nih.govresearchgate.net In the case of this compound, this would involve abstraction from the secondary carbon of the butyl group or the methylene (B1212753) group adjacent to the nitrogen in the methoxyethyl chain.

The presence of an ether linkage in the methoxyethyl group also introduces a potential site for radical formation. Abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen is known to form a more stable secondary radical compared to a primary radical. The generation of such radicals can be initiated by heating with reagents like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride. uchicago.edulibretexts.org Once formed, these carbon-centered radicals can undergo various transformations, such as addition to multiple bonds or cyclization reactions. libretexts.org

Studies on similar systems have shown that the selectivity of hydrogen atom abstraction can be influenced by the nature of the abstracting radical. nih.govresearchgate.net

Functional Group Interconversions on the Carbon Skeleton

While less common than reactions at the nitrogen, transformations of the carbon skeleton are theoretically possible, though they would likely require harsh conditions that might also affect the amine functionality. For instance, cleavage of the ether bond in the methoxyethyl group would require strong reagents like hydrobromic or hydroiodic acid. Such conditions would also protonate the amine, potentially leading to a complex mixture of products.

Stereoselective Transformations and Chiral Pool Utilization

The presence of a stereocenter at the second position of the butyl group makes this compound a valuable chiral building block. This inherent chirality can be exploited in stereoselective synthesis, either through diastereoselective reactions where the existing stereocenter directs the formation of new ones, or by its use as a precursor for chiral ligands in enantioselective catalysis.

Chiral secondary amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions. In the case of this compound, the chiral sec-butyl group can influence the facial selectivity of approaching reagents, leading to the diastereoselective formation of new stereocenters.

One common strategy involves the conversion of the secondary amine into a chiral enamine or iminium ion, which then reacts with a prochiral electrophile. The steric bulk of the sec-butyl group would be expected to shield one face of the reactive intermediate, directing the attack of the electrophile to the less hindered face. For instance, in Mannich-type reactions involving cyclic secondary amine catalysts, the structure of the amine is a key determinant of diastereoselectivity. rsc.org While no specific data exists for this compound, studies on other chiral amines demonstrate the feasibility of this approach.

Another well-established method for the synthesis of chiral amines with multiple stereocenters is the use of Ellman's N-tert-butanesulfinyl chiral auxiliary. osi.lv Although this involves a different synthetic route, the principles of using a chiral group to direct the formation of new stereocenters are analogous. For example, the addition of organometallic reagents to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity to afford chiral amines. nih.govsemanticscholar.org Similarly, this compound, if used to form a chiral imine, could direct the stereoselective addition of nucleophiles.

The table below illustrates the diastereoselective synthesis of amino alcohols using a chiral sulfinamide, a strategy that highlights the potential for chiral amines to direct the formation of new stereocenters.

Aldimine SubstrateNucleophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-N-Benzylidene-2-methylpropane-2-sulfinamideZinc homoenolate of 1-phenylpropan-1-one>95:585 nih.gov
(S)-N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamideZinc homoenolate of 1-(4-methoxyphenyl)propan-1-one>95:578 nih.gov
(S)-N-(Naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamideZinc homoenolate of 1-phenylpropan-1-one>95:582 nih.gov

This table presents data for analogous diastereoselective reactions to illustrate the principle, as specific data for this compound is not available.

Chiral amines are fundamental building blocks for the synthesis of ligands used in transition metal-catalyzed enantioselective reactions. sigmaaldrich.comacs.org The this compound molecule possesses both a chiral element (the sec-butyl group) and additional coordinating atoms (the nitrogen and the ether oxygen), making it a promising precursor for chiral ligands.

Derivatization of this compound could lead to a variety of ligand classes, such as aminophosphines, which are known to be effective in asymmetric catalysis. rsc.orgrsc.org The presence of the ether oxygen could allow for the formation of a tridentate ligand, which can form a rigid complex with a metal center, enhancing enantioselectivity. nih.gov For instance, chiral tridentate amine ligands have been successfully used in the enantioselective synthesis of monobactams. ekb.eg

While no specific ligands derived from this compound have been reported, the utility of ligands derived from sec-butylamine (B1681703) in asymmetric synthesis is documented. For example, chiral ligands incorporating a sec-butyl group have been used in the asymmetric reduction of prochiral ketones. nih.gov

The following table shows representative results for the enantioselective reduction of ketones using a chiral ligand derived from sec-butylamine.

Ketone SubstrateReducing AgentEnantiomeric Excess (ee)Product ConfigurationReference
AcetophenoneBH3·THF95%(R) nih.gov
PropiophenoneBH3·THF92%(R) nih.gov
1-TetraloneBH3·THF98%(R) nih.gov

This table presents data for a chiral ligand derived from sec-butylamine to illustrate the potential application, as specific data for ligands from this compound is not available.

Photochemical and Electrochemical Reactions of this compound

The photochemical and electrochemical reactivity of this compound would be dictated by its amine and ether functionalities.

Photochemical Reactions

The photochemistry of simple aliphatic amines often involves the homolytic cleavage of C-H or N-H bonds. researchgate.net For this compound, irradiation could potentially lead to the formation of aminyl radicals. More interestingly, the presence of the ether moiety introduces the possibility of intramolecular hydrogen atom transfer, a common reaction pathway for photochemically excited ketones. acs.org

A relevant analogy is the photochemical C-H amination of ethers. nih.gov In such reactions, a nitrogen-centered radical can abstract a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of a new C-N bond. While this is typically an intermolecular process, the proximity of the amine and ether groups in this compound could facilitate an intramolecular version of this reaction, potentially leading to cyclic products.

Furthermore, secondary amines can participate in photoredox reactions, often acting as sacrificial electron donors. chemrxiv.org In the presence of a suitable photosensitizer, this compound could be oxidized to its corresponding radical cation, initiating further chemical transformations.

Electrochemical Reactions

The electrochemical oxidation of aliphatic secondary amines has been studied, and a general mechanism has been established. acs.orgnih.govmdpi.com The initial step is a one-electron oxidation to form a radical cation. This is followed by deprotonation at the α-carbon to yield a carbon-centered radical. This radical can then be further oxidized to an iminium cation, which is subsequently hydrolyzed to a primary amine and an aldehyde or ketone. nih.govrsc.org

For this compound, oxidation could occur at either of the α-carbons (on the sec-butyl group or the methoxyethyl group). The relative ease of deprotonation from the resulting radical cation would determine the product distribution.

The table below summarizes the oxidation potentials for some aliphatic amines, providing a reference for the expected electrochemical behavior of this compound.

AmineOxidation Potential (V vs. Ag/AgCl)Reference
Diethylamine+1.10 rsc.org
Triethylamine+0.95 rsc.org
Di-n-propylamine+1.05 rsc.org

This table provides general data for the electrochemical oxidation of aliphatic amines. The specific oxidation potential for this compound is not available.

Supramolecular Chemistry and Self Assembly Involving Butan 2 Yl 2 Methoxyethyl Amine

Hydrogen Bonding Networks and Non-Covalent Interactions

The structure of (butan-2-yl)(2-methoxyethyl)amine, featuring a secondary amine group (a hydrogen bond donor and acceptor), an ether oxygen atom (a hydrogen bond acceptor), and alkyl groups, dictates its capacity to form various non-covalent interactions. The primary of these is hydrogen bonding.

The secondary amine (N-H) group can act as a hydrogen bond donor to an acceptor atom, such as the ether oxygen or the amine nitrogen of a neighboring molecule. Simultaneously, the lone pair of electrons on the amine nitrogen and the ether oxygen can each accept a hydrogen bond from a donor group. This dual functionality allows for the formation of extended hydrogen-bonding networks, such as chains or cyclic motifs.

Beyond classical hydrogen bonds, other non-covalent forces are at play. Dipole-dipole interactions arise from the polar C-N and C-O bonds. Van der Waals forces, specifically London dispersion forces, are also significant due to the presence of the butyl and ethyl chains. The interplay of these forces will influence the packing of the molecules in the solid state and their association in solution. Theoretical studies on similar molecules, like 2-aminoethanol, have shown that the formation of intermolecular hydrogen bonds can be cooperatively strengthened by the molecular geometry. researchgate.net

Table 1: Potential Non-Covalent Interactions Involving this compound

Interaction TypeDonor/OriginAcceptor/OriginRelative Strength
Hydrogen BondSecondary Amine (N-H)Ether Oxygen (O)Strong
Hydrogen BondSecondary Amine (N-H)Amine Nitrogen (N)Strong
Dipole-DipolePolar C-N, C-O bondsPolar C-N, C-O bondsModerate
Van der WaalsAlkyl chainsAlkyl chainsWeak

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. researchgate.net The size, shape, and electronic properties of this compound make it a plausible candidate for acting as a guest in various supramolecular hosts.

For instance, the hydrophobic butyl group could facilitate its inclusion within the nonpolar cavity of cyclodextrins, which are macrocyclic oligosaccharides. The methoxyethyl chain, being more polar, might interact with the hydroxyl groups at the rim of the cyclodextrin (B1172386). Similarly, calixarenes, with their well-defined cavities, could potentially encapsulate this amine, with the binding being driven by a combination of hydrophobic and hydrogen-bonding interactions.

Formation of Coordination Complexes with Metal Ions (Ligand Research)

The presence of both a secondary amine nitrogen and an ether oxygen atom allows this compound to act as a bidentate ligand in coordination chemistry. These two donor atoms can chelate to a single metal center, forming a stable five-membered ring. This chelating effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Research on analogous ligands, such as N-(pyridin-2-ylmethyl)butan-2-amine, has demonstrated the ability of substituted amines to form stable complexes with transition metals like copper(II). In the case of this compound, the coordination to a metal ion would likely involve the nitrogen of the amine and the oxygen of the methoxyethyl group. The properties of the resulting complex, such as its geometry, color, and magnetic properties, would depend on the nature of the metal ion.

Table 2: Conceptual Metal Ion Coordination with this compound

Metal Ion (Example)Potential Coordination GeometryPotential Properties of the Complex
Copper(II)Distorted Square PlanarParamagnetic, Colored (e.g., blue or green)
Zinc(II)TetrahedralDiamagnetic, Colorless
Palladium(II)Square PlanarDiamagnetic, Typically yellow to brown

The steric bulk of the butan-2-yl group would also play a crucial role in the coordination chemistry, potentially influencing the stereochemistry of the resulting complex and preventing the formation of higher-order coordination polymers.

Self-Assembly Processes and Material Science Implications (Conceptual)

The ability of this compound to participate in both hydrogen bonding and metal coordination opens up possibilities for its use in the bottom-up fabrication of novel materials through self-assembly.

In the absence of metal ions, the molecule could self-assemble through hydrogen bonding to form one-dimensional chains or other ordered structures in the solid state or in non-polar solvents. The chirality of the butan-2-yl group could introduce a helical twist to these assemblies, leading to chiral supramolecular polymers.

The introduction of suitable metal ions could trigger the formation of more complex, multidimensional structures. For example, if a metal ion with a preference for octahedral coordination is used, the remaining coordination sites could be occupied by other ligands or solvent molecules, or could link to other molecules of this compound, leading to the formation of coordination polymers.

Conceptually, these self-assembled structures could have implications for material science. For instance, chiral supramolecular assemblies could be used in enantioselective catalysis or separation. Coordination polymers incorporating this ligand could exhibit interesting magnetic or optical properties, with potential applications in sensing or electronics. While purely conceptual at this stage, the rich interplay of non-covalent interactions inherent in the structure of this compound makes it a promising building block for the future design of functional supramolecular materials.

Potential Applications and Broader Chemical Utility of Butan 2 Yl 2 Methoxyethyl Amine Excluding Clinical/biological

As a Versatile Chemical Building Block in Organic Synthesis

Organic building blocks are fundamental molecules used for the construction of more complex molecular architectures. sigmaaldrich.com The bifunctionality of (butan-2-yl)(2-methoxyethyl)amine makes it a theoretically interesting candidate for such applications.

The secondary amine group in This compound can serve as a nucleophile or as a site for the introduction of various functional groups. smolecule.com For instance, it could undergo N-alkylation, N-acylation, or be incorporated into heterocyclic ring systems, which are common motifs in pharmaceuticals and agrochemicals. nih.govchemscene.com The presence of the chiral center at the butan-2-yl group could be exploited in diastereoselective syntheses, where the existing stereochemistry influences the formation of new stereocenters.

The methoxyethyl side chain could also participate in chemical transformations. The ether linkage is generally stable but can be cleaved under specific, harsh conditions. More subtly, the oxygen atom can act as a hydrogen bond acceptor or a coordinating site for metal ions, potentially influencing the conformation and reactivity of molecules derived from it.

Functional Group Potential Reactions Significance
Chiral Secondary AmineN-Alkylation, N-Acylation, Reductive Amination, Heterocycle FormationIntroduction of molecular diversity, diastereoselective synthesis
2-Methoxyethyl GroupEther cleavage (under harsh conditions), Coordination to metals, Hydrogen bondingModulating solubility, influencing molecular conformation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net Secondary amines are frequently used as one of the key components in various MCRs. rsc.orgresearchgate.netmdpi.com

Conceptually, This compound could participate in well-known MCRs such as the Mannich reaction or the Ugi reaction (after appropriate functionalization). rsc.orgresearchgate.net In a Mannich reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. rsc.orgresearchgate.net The chirality of the amine could potentially induce asymmetry in the product.

Multi-Component Reaction Potential Role of this compound Potential Outcome
Mannich ReactionAs the amine componentSynthesis of chiral β-amino carbonyl compounds
Ugi ReactionAs the amine component (after conversion to a primary amine or isocyanide)Rapid assembly of complex, peptide-like structures

Role in Catalysis and Asymmetric Synthesis

The field of catalysis heavily relies on molecules that can accelerate and control chemical reactions. The structure of This compound suggests potential roles in both metal-based and metal-free catalysis.

The nitrogen and oxygen atoms in This compound can act as donor atoms to coordinate with transition metals, making it a potential bidentate N,O-ligand. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govdicp.ac.cn

A metal complex incorporating This compound as a ligand could potentially catalyze a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the butan-2-yl group. The design of such ligands is a major focus in modern synthetic chemistry. nih.govresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines, in particular, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. nih.govdicp.ac.cnresearchgate.netlibretexts.org They often operate by forming transient iminium or enamine intermediates with the substrates. libretexts.org

Given that This compound is a chiral secondary amine, it could, in principle, function as an organocatalyst. It could be envisioned to catalyze reactions such as asymmetric Michael additions, aldol (B89426) reactions, or α-functionalizations of aldehydes and ketones. The presence of the ether functionality might influence the solubility and catalytic activity in different solvent systems.

Catalysis Type Potential Role of this compound Potential Asymmetric Reactions
Metal CatalysisAs a chiral N,O-bidentate ligandAsymmetric hydrogenation, C-C coupling
OrganocatalysisAs a chiral secondary amine catalystAsymmetric Michael additions, aldol reactions

Applications in Materials Science (Conceptual, e.g., Polymer Chemistry Monomers, without specific material properties)

In materials science, monomers containing specific functional groups are used to build polymers with desired properties. The amine and ether functionalities in This compound suggest its conceptual utility in polymer chemistry.

If incorporated into a polymer backbone, for example, through reactions involving the amine group, the methoxyethyl side chains could influence the polymer's properties. Ether linkages are known to enhance flexibility and can affect the material's solubility and thermal stability. The amine groups, if not fully reacted during polymerization, could serve as sites for post-polymerization modification, allowing for the tuning of the material's properties or for the attachment of other molecules. The chirality of the butan-2-yl group could lead to the formation of chiral polymers, which might have applications in chiral separations or as specialized optical materials.

Monomer for Polymerization Reactions

In principle, the secondary amine group of this compound could allow it to act as a monomer in certain types of polymerization reactions. For instance, it could potentially be a repeating unit in polyamines or be incorporated into other polymer backbones. However, there is no specific research in the scientific literature detailing the use of this compound as a monomer for polymerization.

Precursor for Advanced Functional Materials

The development of advanced functional materials often relies on the specific properties imparted by their constituent molecules. The combination of a chiral butanyl group and a flexible methoxyethyl chain in this compound could theoretically be leveraged to create materials with specific optical or chelating properties. Despite this theoretical potential, there are no published studies demonstrating the synthesis of advanced functional materials using this compound as a precursor.

Solvent Properties and Reaction Medium Investigations

The properties of this compound, such as its polarity, boiling point, and ability to form hydrogen bonds, would determine its suitability as a solvent or reaction medium. The ether and amine functionalities suggest it would be a polar, protic solvent. A comprehensive search of chemical literature and databases reveals a lack of studies investigating the solvent properties of this compound or its use as a reaction medium. Therefore, no data on its solvent parameters or its performance in facilitating chemical reactions is currently available.

Analytical Method Development for Butan 2 Yl 2 Methoxyethyl Amine in Complex Mixtures Excluding Biological Matrices

Development of Selective Detection Methods

Due to the absence of a strong chromophore in its structure, (butan-2-yl)(2-methoxyethyl)amine presents a challenge for direct detection using common spectrophotometric methods like UV-Visible spectroscopy. sigmaaldrich.com Therefore, selective detection methods often rely on chromatographic separation coupled with either derivatization or specialized detectors.

Gas Chromatography (GC) methods for aliphatic amines frequently encounter issues with peak tailing due to the interaction of the basic amine group with acidic silanol (B1196071) groups on the column surface. labrulez.com To mitigate this, base-deactivated columns are often employed. For sensitive and selective detection, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is preferable to a standard Flame Ionization Detector (FID).

Derivatization is a common strategy to improve the chromatographic behavior and detectability of amines. researchgate.net Acylation with reagents such as pentafluorobenzoyl chloride (PFB-Cl) or chloroformates can produce derivatives with improved volatility and thermal stability. researchgate.net These halogenated derivatives are particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD).

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. Since the analyte lacks a native chromophore, pre-column or post-column derivatization is necessary for UV or fluorescence detection. sigmaaldrich.comthermofisher.com Common derivatizing reagents for secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride, which introduce highly fluorescent moieties to the amine, allowing for very low detection limits. thermofisher.com The choice of reagent depends on the required sensitivity and the complexity of the sample matrix.

A proposed HPLC method with pre-column derivatization using FMOC-Cl is outlined below:

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Detector Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm)
Derivatization Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl)
Reaction Conditions Borate buffer (pH 8.5), room temperature

Quantification Strategies in Chemical Processes

Accurate quantification of this compound in chemical process streams is essential for monitoring reaction progress, determining yield, and ensuring product specifications are met. Both external and internal standard calibration methods can be employed for this purpose.

An internal standard (IS) is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples, standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach compensates for variations in sample injection volume and potential losses during sample preparation. For the analysis of this compound, a suitable internal standard would be a structurally similar secondary amine that is not expected to be present in the sample, such as N-ethylcyclohexylamine.

A typical calibration curve for the quantification of this compound using an internal standard method would be constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.012,500100,0000.125
5.063,000101,0000.624
10.0126,000100,5001.254
25.0315,00099,8003.156
50.0635,000100,2006.337

External standard calibration involves creating a calibration curve from the analysis of standards with known concentrations of the analyte. The concentration of the analyte in unknown samples is then determined by comparing its peak area to the calibration curve. This method is simpler but can be less accurate if there are variations in injection volume.

Impurity Profiling and Process Monitoring

Impurity profiling is the identification and quantification of all potential impurities in a chemical substance. For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products. A likely synthesis route involves the N-alkylation of butan-2-amine with a 2-methoxyethyl halide or sulfonate. nih.gov

Potential impurities could therefore include:

Unreacted starting materials: Butan-2-amine and the 2-methoxyethylating agent.

Over-alkylation product: (Butan-2-yl)bis(2-methoxyethyl)amine (a tertiary amine).

Side-products: Impurities arising from the starting materials or side reactions.

A robust analytical method for impurity profiling must be able to separate the main component from all potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for this purpose, as it provides both chromatographic separation and mass spectral information for the identification of unknown impurities. nih.gov

The following table outlines a hypothetical separation of this compound and its potential impurities using a GC-MS method.

CompoundRetention Time (min)Key Mass Fragments (m/z)
Butan-2-amine5.244, 58, 73
This compound10.558, 86, 116, 131
(Butan-2-yl)bis(2-methoxyethyl)amine14.858, 116, 144, 189

Process monitoring involves the use of analytical techniques to follow the progress of a chemical reaction in real-time or near-real-time. nih.gov By periodically taking samples from the reaction mixture and analyzing them using a rapid analytical method, such as the GC or HPLC methods described above, the consumption of starting materials and the formation of the product and any impurities can be tracked. This allows for the optimization of reaction conditions to maximize yield and minimize impurity formation.

Q & A

Q. Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may improve nucleophilicity.
  • Catalysis : Add KI (10 mol%) to enhance chloride leaving group activity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : δ 1.0–1.2 ppm (butan-2-yl CH3), δ 3.3–3.5 ppm (N-CH2-CH2-OCH3), δ 3.2 ppm (OCH3) .
    • ¹³C NMR : Peaks at 45–50 ppm (N-CH2), 70–75 ppm (CH2-OCH3), and 50–55 ppm (quaternary C of butan-2-yl) .
  • IR Spectroscopy : Stretching at 3300–3400 cm⁻¹ (N-H), 1100–1150 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 160.2 (C8H19NO) with fragment ions at m/z 102 (loss of butan-2-yl) and 72 (CH2-OCH3) .

Validation : Cross-reference with computational tools (e.g., PubChem’s predicted spectra) and compare retention times to standards .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer: Contradictions often arise from:

  • Structural Analog Confusion : Misidentification of substituents (e.g., methoxy vs. ethoxy groups) alters receptor binding .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readouts (cAMP vs. calcium flux) impact activity .
  • Compound Purity : Residual solvents (e.g., dichloromethane) or byproducts (e.g., oxidized derivatives) may confound results .

Q. Resolution Protocol :

Reproduce Synthesis : Use a standardized protocol (e.g., ) and verify purity via HPLC (>98%).

Cross-Validate Assays : Test in ≥2 independent models (e.g., in vitro receptor binding and in vivo behavioral assays).

SAR Analysis : Compare activity of analogs (Table 1) to isolate structural determinants .

Q. Table 1: Biological Activity of Structural Analogs

CompoundSubstituentIC50 (5-HT2C Receptor)Reference
This compound2-methoxyethyl120 nM
(Butan-2-yl)(2-ethoxyethyl)amine2-ethoxyethyl450 nM
(Butan-2-yl)(2-hydroxyethyl)amine2-hydroxyethyl>1000 nM

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

Answer: SAR studies focus on:

  • Core Modifications : Vary the alkyl chain (e.g., butan-2-yl vs. pentan-3-yl) and methoxy position .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF3) to enhance receptor affinity .

Q. Methodological Workflow :

Derivatization : Synthesize 10–20 analogs via parallel chemistry (e.g., Ugi reaction).

In Vitro Screening : Test against target receptors (e.g., 5-HT2C) using radioligand displacement assays .

Computational Modeling : Dock compounds into receptor structures (e.g., PDB ID: 6BQG) to identify key interactions .

Statistical Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

Key Finding : The 2-methoxyethyl group enhances hydrophilicity and H-bonding with Ser3.36 in the 5-HT2C receptor, critical for agonist activity .

Advanced: What experimental approaches are recommended to determine the mechanism of action of this compound in receptor binding studies?

Answer: A multi-modal approach is essential:

  • Radioligand Displacement : Use [³H]mesulergine to measure affinity for 5-HT2 receptors. Calculate Ki values via Cheng-Prusoff equation .
  • Functional Assays :
    • Calcium Imaging : Transfect cells with Gq-coupled 5-HT2C and measure intracellular Ca²⁺ flux (Fluo-4 dye) .
    • β-Arrestin Recruitment : Use BRET-based assays (e.g., PathHunter) to assess biased agonism .
  • Knockout Models : Compare wild-type vs. 5-HT2C-KO mice in behavioral tests (e.g., feeding assays) .

Data Interpretation : Contradictions between binding affinity (nM) and functional potency (EC50) may indicate allosteric modulation or off-target effects. Validate with selective antagonists (e.g., SB242084) .

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Feasible Synthetic Routes

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Reactant of Route 1
(butan-2-yl)(2-methoxyethyl)amine
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Reactant of Route 2
(butan-2-yl)(2-methoxyethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.